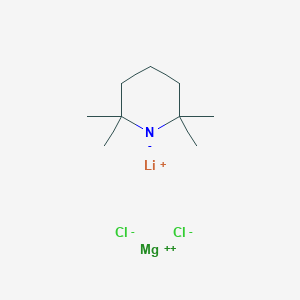

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

Description

Lithium; magnesium; 2,2,6,6-tetramethylpiperidin-1-ide; dichloride (IUPAC name) is a heterobimetallic complex with the formula C₉H₁₈Cl₂LiMgN and a molecular weight of ~252.4 g/mol. This compound consists of a lithium cation, a magnesium cation, a sterically hindered 2,2,6,6-tetramethylpiperidin-1-ide (TMP) ligand, and two chloride ions. Its structure is stabilized by Li–N and Mg–N interactions, with chloride ions balancing the charge . The compound is commercially available as a solution (e.g., MGLI-OMXCL-01-SOL) and is widely used in directed C–H metallation and cross-coupling reactions due to its enhanced solubility and reactivity in ethereal solvents .

Properties

IUPAC Name |

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBZAAACZVPPRQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2LiMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635642 | |

| Record name | Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898838-07-8 | |

| Record name | Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with lithium chloride and magnesium chloride. The process is carried out in an inert atmosphere, usually under argon gas, to prevent any unwanted reactions with moisture or oxygen. The reaction is performed in a solvent such as tetrahydrofuran (THF) or toluene at low temperatures (0-5°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors with precise control over temperature and pressure. The reaction mixture is then filtered and purified to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride undergoes various types of chemical reactions, including:

Deprotonation: It acts as a strong base and can deprotonate a wide range of substrates, including arenes and heteroarenes.

Nucleophilic Addition: It can participate in nucleophilic addition reactions, particularly with carbonyl compounds.

Substitution: The compound can also undergo substitution reactions, where it replaces a leaving group in a substrate.

Common Reagents and Conditions

Common reagents used in reactions with this compound include epoxides, arenes, and carbonyl compounds. The reactions are typically carried out in solvents like THF or toluene, under an inert atmosphere to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific substrates used. For example, deprotonation of arenes leads to the formation of lithiated arenes, which can further react to form various substituted aromatic compounds .

Scientific Research Applications

Chemical Properties and Structure

TMPMgCl·LiCl has the molecular formula and is characterized by a sterically hindered 2,2,6,6-tetramethylpiperidine ligand that coordinates with magnesium and lithium ions. This unique structure imparts distinct reactivity patterns compared to less hindered analogs.

Organic Synthesis

1.1 Metalation and Deprotonation Reactions

TMPMgCl·LiCl is primarily utilized as a non-nucleophilic base in metalation reactions. It facilitates the formation of Grignard reagents from functionalized arenes and heteroarenes, enabling selective functionalization of complex molecules. For instance, it has been shown to selectively magnesiate specific positions in substrates like 2-phenylpyridine, leading to high yields of desired aryl iodides.

1.2 Synthesis of Pyridazinones and Herbicides

This compound is also employed in the synthesis of pyridazinones, which are important intermediates in the production of herbicides. The ability to perform selective deprotonation allows for the efficient construction of these compounds .

Medicinal Chemistry

2.1 Cancer Treatment Applications

TMPMgCl·LiCl has been investigated for its role in synthesizing MCL-1 inhibitors, which are promising candidates for cancer treatment. These inhibitors target the MCL-1 protein, which is implicated in various cancers, thereby providing a pathway for developing effective therapeutic agents .

Case Study: MCL-1 Inhibitor Synthesis

- Objective: Synthesize MCL-1 inhibitors using TMPMgCl·LiCl.

- Method: Employing TMPMgCl·LiCl in conjunction with specific substrates under controlled conditions.

- Outcome: Successful synthesis of potent MCL-1 inhibitors with favorable biological activity.

Materials Science

3.1 Synthesis of π-Conjugated Polymers

The compound is also used in the preparation of π-conjugated polymers via catalyst-transfer polycondensation. This application leverages its strong nucleophilic nature to facilitate polymerization processes that yield materials with desirable electronic properties for applications in organic electronics.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Metalation of arenes | High selectivity and yield |

| Herbicide Development | Synthesis of pyridazinones | Efficient production of herbicides |

| Medicinal Chemistry | MCL-1 inhibitor synthesis | Potential cancer treatment |

| Materials Science | π-Conjugated polymer synthesis | Enhanced electronic properties |

Mechanism of Action

The compound exerts its effects primarily through its strong basicity. It deprotonates substrates, generating reactive intermediates that can undergo further chemical transformations. The molecular targets include acidic protons in substrates, and the pathways involved are typically those of nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Key Research Findings

- Directed Metallation : The Li/Mg-TMP-Cl₂ complex enables regioselective magnesiation of arenes and heteroarenes (e.g., 2-chlorothiophene) at room temperature, a feat unachievable with LiTMP alone .

- Polymerization : In polythiophene synthesis, the complex yields polymers with controlled molecular weights (e.g., Mₙ = 15,800, Đ = 1.66), outperforming traditional Ni or Pd catalysts .

- Synergistic Effects : Lithium chloride in the complex suppresses aggregation of magnesium species, enhancing substrate accessibility and reaction rates .

Biological Activity

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride (C9H18Cl2LiMgN) is characterized by a piperidine ring with bulky methyl groups that enhance its stability and reactivity. The presence of lithium and magnesium ions contributes to its unique properties as a reagent in organic synthesis and potential biological applications .

Mechanisms of Biological Activity

The biological activity of lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride can be attributed to several mechanisms:

- Antioxidant Properties : The compound acts as a superoxide dismutase (SOD) mimic, which helps mitigate oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This property is crucial in preventing cellular damage associated with oxidative stress .

- Metal Coordination : The ability of the compound to coordinate with metal ions may influence various enzymatic processes in biological systems. This coordination can modulate enzyme activity and affect metabolic pathways .

- Neuroprotective Effects : Preliminary studies suggest that lithium-containing compounds can exert neuroprotective effects by stabilizing mitochondrial function and reducing apoptosis in neuronal cells .

Research Findings

Several studies have investigated the biological activity of lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride:

- In Vivo Studies : Research has shown that this compound can inhibit tissue injury in models of inflammation. For instance, it was found to reduce neutrophil infiltration in colonic tissue during acute inflammation induced by acetic acid .

- Case Studies : Clinical observations have indicated that lithium compounds may have mood-stabilizing effects in psychiatric disorders. Although not directly related to the compound , these findings highlight the broader therapeutic potential of lithium-based compounds .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.